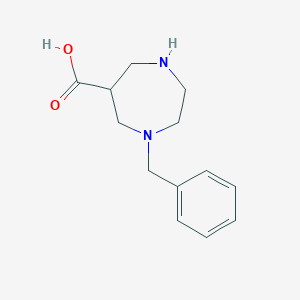

1-Benzyl-1,4-diazepane-6-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1188143-13-6 |

|---|---|

Molecular Formula |

C13H18N2O2 |

Molecular Weight |

234.29 |

IUPAC Name |

1-benzyl-1,4-diazepane-6-carboxylic acid |

InChI |

InChI=1S/C13H18N2O2/c16-13(17)12-8-14-6-7-15(10-12)9-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,16,17) |

InChI Key |

LIXSTZLQICRVBW-UHFFFAOYSA-N |

SMILES |

C1CN(CC(CN1)C(=O)O)CC2=CC=CC=C2 |

Canonical SMILES |

C1CN(CC(CN1)C(=O)O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Benzyl 1,4 Diazepane 6 Carboxylic Acid and Its Structural Congeners

Strategic Approaches to the 1,4-Diazepane Ring System Construction

The construction of the seven-membered 1,4-diazepane ring is a central challenge in the synthesis of the target compound and its analogs. This heterocyclic system is a key feature in numerous biologically active molecules. nih.govacs.orgnih.gov Chemists have developed a variety of strategic approaches to build this scaffold, ranging from classical cyclization reactions to modern multicomponent strategies, each offering distinct advantages in terms of efficiency, diversity, and stereochemical control. researchgate.netacs.org

Intramolecular Cyclization Pathways (e.g., Fukuyama-Mitsunobu cyclization, reductive cyclization, amidation)

Intramolecular cyclization, where a linear precursor is induced to form a ring, remains a cornerstone for synthesizing the 1,4-diazepane core. Several powerful methods have been adapted for this purpose.

Fukuyama-Mitsunobu Cyclization: This reaction is a reliable method for forming C-N bonds under mild conditions. nih.gov It has been successfully applied to the construction of the 1,4-diazepane ring system. For instance, a practical, multi-kilogram scale synthesis of a chiral 1,4-diazepane intermediate was achieved using an intramolecular Fukuyama-Mitsunobu cyclization of a nosyl-protected diamino alcohol. researchgate.net This approach is also amenable to solid-phase synthesis, where a resin-bound, sulfonamide-protected amine can undergo cyclization, demonstrating the versatility of the method. nih.gov The reaction typically involves a tertiary phosphine, like triphenylphosphine, and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), which has been found to be superior to diethyl azodicarboxylate (DEAD) in some solid-phase applications. nih.govnih.gov

Reductive Cyclization and Amination: Reductive amination is a highly effective method for forming cyclic amines. researchgate.net It can be employed in an intramolecular fashion to forge the diazepane ring. An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes, using imine reductase enzymes (IREDs) to achieve high enantioselectivity. researchgate.net For example, both (R)- and (S)-enantiomers of a specific 1,4-diazepane derivative were synthesized with high selectivity using different, complementary IREDs. researchgate.net Another approach involves the reductive cyclization of nitro compounds produced from Ugi four-component condensations to yield 1,4-benzodiazepine-2,5-diones. researchgate.net

Amidation: Direct amide bond formation is another key cyclization strategy. The intramolecular coupling of amino acids using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) has been used to form the seven-membered diazepane ring in derivatives synthesized from enantiomerically pure amino acids. researchgate.net

Asymmetric Synthetic Routes to Chiral 1,4-Diazepane Architectures

Given the importance of stereochemistry in biological activity, the development of asymmetric syntheses for chiral 1,4-diazepanes is a significant focus. The inherent non-planar, conformationally mobile nature of the diazepine (B8756704) ring itself introduces chirality, even without a stereogenic center. researchgate.net

Key asymmetric strategies include:

Starting from a Chiral Pool: A common approach involves using commercially available, enantiomerically pure starting materials, such as (S)- or (R)-2-aminopropan-1-ol, to construct the chiral diazepane ring via methods like the Fukuyama-Mitsunobu cyclization. researchgate.net

Asymmetric Reductive Amination: As mentioned, enzymes like IREDs can catalyze the intramolecular reductive amination of aminoketones to produce chiral 1,4-diazepanes with high enantiomeric excess. researchgate.net This biocatalytic method offers an effective route to pharmaceutically important chiral structures. researchgate.net

Substrate-Controlled Diastereoselective Synthesis: In some cases, the existing stereocenters in a substrate can direct the formation of new ones. For example, the synthesis of chiral 1,4-oxazepanes, a related heterocyclic system, has been achieved with high stereoselectivity controlled by the conformation of the substrate during a haloetherification cyclization. nih.gov

| Strategy | Key Reaction | Chiral Source | Example Product Class | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | Intramolecular Fukuyama-Mitsunobu cyclization | (S)-2-aminopropan-1-ol | (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | researchgate.net |

| Enzymatic Asymmetric Synthesis | Intramolecular asymmetric reductive amination | Imine Reductase (IRED) | (R)- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | researchgate.net |

| Substrate Control | Intramolecular EDC coupling | Enantiomerically pure amino acids | Substituted chiral 1,4-diazepanes | researchgate.net |

Multicomponent Reaction (MCR) Strategies for Diversified Diazepane Scaffolds (e.g., Ugi-based syntheses)

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are powerful tools for generating molecular diversity. researchgate.net The Ugi four-component reaction (Ugi-4CR) is particularly prominent in the synthesis of diazepine scaffolds. nih.govacs.org

A common and effective MCR strategy is the Ugi-deprotection-cyclization (UDC) approach. nih.gov In this sequence, an Ugi-4CR is performed, followed by the removal of a protecting group (like Boc), which unmasks a reactive functional group. This group then undergoes an intramolecular condensation to form the 1,4-diazepine ring. nih.govresearchgate.net This method allows for the rapid assembly of diverse 1,4-benzodiazepine-6-ones from various aldehydes, isocyanides, and carboxylic acids. nih.gov

Another powerful variant is the Ugi/Staudinger/aza-Wittig sequence, which has been used to synthesize enantiomerically pure 1,4-diazepines from azido-functionalized starting materials. researchgate.net MCRs provide a highly efficient pathway to novel and diverse diazepane-based structures, which is invaluable for drug discovery. nih.govacs.org

| ID | R1 (Isocyanide) | R2 (Carboxylic Acid) | Yield (over 3 steps) | Reference |

|---|---|---|---|---|

| 6a | tBu | Me | 41% | nih.gov |

| 6b | tBu | cyclohexyl | 28% | nih.gov |

| 6c | mesityl | Me | 16% | nih.gov |

| 6d | tBu | nPr | 20% | nih.gov |

| 6e | tBu | cyclopropenyl | 38% | nih.gov |

| 6f | tBu | p-F-C6H4 | 22% | nih.gov |

Stereoselective and Regioselective Control in Ring Formation

Achieving control over the precise spatial arrangement of atoms (stereoselectivity) and the site of bond formation (regioselectivity) is critical for synthesizing specific, well-defined molecular architectures.

In palladium-catalyzed cyclizations to form 1,4-benzodiazepines, regioselectivity can be dictated by the electronic properties of the substituents. For instance, in reactions with unsymmetrical diaryl-substituted carbonates, nucleophilic attack is favored at the alkyne terminus bearing the more electron-rich aryl group. mdpi.com

Catalyst control is another powerful tool for directing regioselectivity. A notable example is the direct halogenation of 1,4-benzodiazepinones. In the absence of a palladium catalyst, halogenation occurs on the central aromatic ring (the A ring). nih.gov However, with the addition of palladium acetate, a C-H activation mechanism directs the halogenation selectively to the ortho position of the phenyl side chain. nih.gov This catalyst-controlled regioselectivity provides straightforward access to different halogenated isomers from the same starting material. nih.gov

Furthermore, the stereochemical outcome of cyclization can be controlled by the reaction mechanism. In the synthesis of chiral 1,4-oxazepanes via haloetherification, the stereoselectivity is primarily governed by the substrate's conformation, as computational studies suggest the key bromonium intermediate is formed without a transition state. nih.gov

Functionalization and Derivatization Strategies for the Carboxylic Acid Moiety

The carboxylic acid group in 1-benzyl-1,4-diazepane-6-carboxylic acid is a versatile handle for further chemical modification. This functional group can be converted into a wide array of other functionalities, significantly expanding the chemical space accessible from this core scaffold.

A primary transformation is the conversion of the carboxylic acid into an activated form, such as an acid chloride, by reacting it with reagents like oxalyl chloride. scirp.org This activated intermediate can then readily react with various nucleophiles.

Amide Bond Formation with Heterocyclic Compounds

The formation of an amide bond is one of the most fundamental and frequently performed reactions in medicinal chemistry. asiaresearchnews.com Coupling the carboxylic acid moiety of the diazepane with various amines, particularly nitrogen-containing heterocyclic compounds, is a key strategy for creating new derivatives.

While traditional methods often involve converting the carboxylic acid to a more reactive species like an acid chloride, recent advancements have enabled more direct and efficient one-pot procedures. scirp.orgnih.gov A novel method utilizes a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) catalyst with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to facilitate amide bond formation between carboxylic acids and even low-reactivity nitrogen-containing heterocycles. asiaresearchnews.com This system is highly efficient, has a broad substrate scope, tolerates various functional groups, and operates under mild conditions without the need for special equipment or heat. asiaresearchnews.com Such streamlined protocols are highly valuable in drug discovery for the rapid synthesis of compound libraries. asiaresearchnews.comresearchgate.net

Esterification and Carboxylic Acid Activation

The carboxylic acid group at the C-6 position of the diazepane ring is a primary site for synthetic modification. Its conversion to an ester or its activation for coupling reactions opens avenues for creating a wide array of derivatives.

Esterification: The direct conversion of the carboxylic acid to an ester is most commonly achieved through Fischer-Speier esterification. masterorganicchemistry.com This equilibrium-controlled reaction involves treating the carboxylic acid with an excess of a chosen alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is driven to completion by using the alcohol as the solvent or by removing the water byproduct. tcichemicals.com Alternative methods employ alkylating agents or dehydrative coupling reagents to achieve esterification under milder conditions, which can be advantageous for sensitive substrates. organic-chemistry.org For instance, sulfuryl fluoride (B91410) (SO₂F₂) has been shown to mediate the dehydrative coupling of carboxylic acids and alcohols efficiently at room temperature.

Carboxylic Acid Activation: For the formation of amide bonds, the carboxylic acid must be "activated" to enhance the electrophilicity of the carbonyl carbon. This is crucial for coupling the diazepane scaffold with various amines. This activation is commonly achieved by converting the carboxylic acid into a more reactive intermediate in situ. Common coupling reagents used for this purpose include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in combination with additives like hydroxybenzotriazole (B1436442) (HOBt) to minimize side reactions and epimerization. researchgate.net This approach facilitates the formation of an active ester intermediate that readily reacts with a nucleophilic amine to form the desired amide derivative.

Table 1: Methods for Esterification and Carboxylic Acid Activation This table is interactive. You can sort and filter the data.

| Transformation | Method | Reagents | Key Features |

|---|---|---|---|

| Esterification | Fischer-Speier Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (H₂SO₄, TsOH) | Equilibrium reaction; requires excess alcohol or water removal. masterorganicchemistry.comtcichemicals.com |

| Esterification | Dehydrative Coupling | Alcohol, Sulfuryl Fluoride (SO₂F₂) | Proceeds at room temperature with high efficiency. |

| Amide Coupling | Carbodiimide Activation | EDC, HOBt, Amine | Forms an active ester intermediate for efficient amide bond formation. researchgate.net |

| Amide Coupling | Acyl Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, Amine | Creates a highly reactive acyl chloride intermediate. |

Manipulation of the Benzyl (B1604629) Substituent for Structural Diversification

The N-benzyl group in this compound is not merely a static substituent; it is a functional handle that can be manipulated to achieve structural diversity. The primary strategy for this is debenzylation, which exposes a secondary amine at the N-1 position for further functionalization.

Catalytic Hydrogenolysis: The most common and effective method for cleaving the N-benzyl group is catalytic hydrogenolysis. This reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. lookchem.com The benzyl group is selectively removed, yielding the corresponding secondary amine without affecting many other functional groups. This newly liberated amine serves as a nucleophilic site for introducing a wide variety of substituents. Subsequent reactions can include N-alkylation with alkyl halides or reductive amination with aldehydes and ketones to install new N-substituents, significantly expanding the chemical space accessible from the parent scaffold. nih.gov

Table 2: N-Benzyl Group Manipulation for Diversification This table is interactive. You can sort and filter the data.

| Reaction | Method | Reagents | Outcome | Subsequent Reactions |

|---|---|---|---|---|

| Debenzylation | Catalytic Hydrogenolysis | H₂, Pd/C, Solvent (e.g., MeOH, EtOH) | Cleavage of the N-benzyl bond to yield a secondary amine. lookchem.com | N-Alkylation, N-Acylation, Reductive Amination. |

Exploration of Novel Protecting Group Strategies for 1,4-Diazepane Amines

In multi-step syntheses involving the 1,4-diazepane core, selective protection of one or both nitrogen atoms is essential to control reactivity and achieve the desired outcome. The choice of protecting group is dictated by its stability to various reaction conditions and the orthogonality of its cleavage conditions relative to other groups in the molecule.

Benzyl Group as a Protecting Group: As discussed previously, the benzyl (Bn) group can function as a protecting group for the N-1 amine. Its introduction via reductive amination with benzaldehyde (B42025) and subsequent removal by catalytic hydrogenolysis makes it a valuable tool in synthetic sequences. lookchem.com

tert-Butoxycarbonyl (Boc) Group: The Boc group is one of the most widely used protecting groups for amines due to its stability under a broad range of non-acidic conditions. It is typically introduced using di-tert-butyl dicarbonate (Boc₂O). lookchem.com The key advantage of the Boc group is its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in an organic solvent, which are conditions that leave many other protecting groups, like benzyl ethers, intact. nih.gov

Carboxybenzyl (Cbz) Group: The carboxybenzyl (Cbz or Z) group is another important amine protecting group, introduced using benzyl chloroformate. Like the N-benzyl group, the Cbz group is readily cleaved by catalytic hydrogenolysis, making it incompatible with strategies that require the N-benzyl group to remain intact during a deprotection step. However, its distinct electronic properties compared to a simple benzyl group can influence the reactivity of the diazepane system.

Table 3: Comparison of Protecting Groups for 1,4-Diazepane Amines This table is interactive. You can sort and filter the data.

| Protecting Group | Structure | Introduction Reagents | Cleavage Conditions | Orthogonality Notes |

|---|---|---|---|---|

| Benzyl (Bn) | -CH₂Ph | Benzaldehyde, Reducing Agent (e.g., NaBH(OAc)₃) | Catalytic Hydrogenolysis (H₂, Pd/C). lookchem.com | Cleaved under the same conditions as Cbz groups. |

| tert-Butoxycarbonyl (Boc) | -C(O)OᵗBu | Di-tert-butyl dicarbonate (Boc₂O). lookchem.com | Acidic conditions (TFA, HCl). nih.gov | Stable to hydrogenolysis and basic conditions. |

| Carboxybenzyl (Cbz/Z) | -C(O)OCH₂Ph | Benzyl Chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) | Cleaved under the same conditions as Bn groups. |

Sophisticated Spectroscopic and Analytical Characterization for Molecular Architecture Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Isomer Differentiation

High-resolution NMR spectroscopy is the cornerstone for determining the precise connectivity and constitution of 1-Benzyl-1,4-diazepane-6-carboxylic acid. Both ¹H and ¹³C NMR would provide a detailed map of the chemical environment of each atom.

In ¹H NMR, the acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of 10-12 ppm, a characteristic signal that disappears upon D₂O exchange. astm.org The aromatic protons of the benzyl (B1604629) group would likely resonate between 7.2 and 7.4 ppm. The benzylic methylene (B1212753) (CH₂) protons adjacent to the nitrogen would produce a singlet around 3.6 ppm. The protons on the diazepine (B8756704) ring would present a more complex series of multiplets in the 2.5-3.5 ppm range due to spin-spin coupling and diastereotopicity arising from the chiral center at C6. The methine proton at the C6 position, being adjacent to the carboxylic acid, would be expected in the 2.5-3.0 ppm region. libretexts.org

In ¹³C NMR, the carbonyl carbon of the carboxylic acid would be highly deshielded, appearing around 170-180 ppm. The aromatic carbons of the benzyl group would show signals between 127 and 140 ppm. The benzylic CH₂ carbon is anticipated around 60 ppm, while the various aliphatic carbons of the diazepine ring would resonate in the 40-60 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | 10.0 - 12.0 (broad s) | 170 - 180 |

| Benzyl Aromatic (C₆H₅) | 7.2 - 7.4 (m) | 127 - 140 |

| Benzylic Methylene (N-CH₂-Ph) | ~3.6 (s) | ~60 |

| Diazepane Ring (CH₂, CH) | 2.5 - 3.5 (m) | 40 - 60 |

| C6-H (Methine) | 2.5 - 3.0 (m) | ~55-60 |

Note: These are estimated values based on typical functional group ranges. Actual experimental values may vary based on solvent and other conditions. s = singlet, m = multiplet.

Dynamic NMR Studies for Conformational Dynamics and Ring Inversion Barriers

The seven-membered diazepine ring is not static; it exists in a dynamic equilibrium of various conformations, most commonly twist-boat and chair forms. nih.govnih.gov Dynamic NMR (DNMR) spectroscopy, conducted over a range of temperatures, is the ideal technique to probe these conformational changes.

At room temperature, the rate of ring inversion may be fast on the NMR timescale, resulting in averaged signals for the ring protons. As the temperature is lowered, the rate of this inversion slows. At the coalescence temperature, the separate signals for the non-equivalent protons of the distinct conformers begin to merge into a broad peak. Below this temperature, at the slow-exchange limit, sharp, distinct signals for each proton in each stable conformer would be observable.

By analyzing the line shapes of the spectra at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the ring inversion process. For similar seven-membered heterocyclic rings, these barriers are typically in the range of 8 to 12 kcal/mol. nih.govrsc.orgrsc.org Such studies provide critical insight into the flexibility of the diazepine scaffold, a key determinant of its interaction with biological targets.

Advanced Mass Spectrometry Techniques for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS), for instance using an Orbitrap or FT-ICR analyzer, would be employed to determine the precise molecular formula of the compound. For this compound (C₁₃H₁₈N₂O₂), the expected monoisotopic mass is 234.13683 Da. uni.lu HRMS can confirm this value with sub-ppm accuracy, unequivocally verifying the elemental composition.

Electrospray ionization (ESI) would be a suitable ionization method, likely producing a prominent protonated molecular ion [M+H]⁺ at m/z 235.1441. uni.lu Tandem mass spectrometry (MS/MS) experiments on this precursor ion would reveal the characteristic fragmentation pathways, aiding in structural confirmation. Key predicted fragmentation events include:

Loss of the benzyl group: A common fragmentation for benzylamines, leading to a fragment corresponding to the protonated diazepane carboxylic acid.

Decarboxylation: Loss of CO₂ (44 Da) from the parent molecule or subsequent fragments.

Ring opening: Cleavage of the diazepine ring can lead to a variety of smaller fragment ions.

Table 2: Predicted ESI-MS Adducts and Fragments for this compound

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | [C₁₃H₁₉N₂O₂]⁺ | 235.14411 | Protonated Molecule |

| [M+Na]⁺ | [C₁₃H₁₈N₂O₂Na]⁺ | 257.12605 | Sodium Adduct |

| [M-H]⁻ | [C₁₃H₁₇N₂O₂]⁻ | 233.12955 | Deprotonated Molecule |

| [M+H-H₂O]⁺ | [C₁₃H₁₇N₂O]⁺ | 217.13409 | Loss of Water |

Source: Predicted data from PubChem CID 145867664. uni.lu

X-ray Diffraction Analysis for Solid-State Molecular Geometry, Conformation, and Intermolecular Interactions

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsional angles. For this compound, this technique would unambiguously determine the three-dimensional arrangement of atoms.

Crucially, it would reveal the preferred conformation of the seven-membered diazepine ring in the crystalline state, which for related diazepine derivatives is often a bent, boat-like, or twist-chair conformation. acs.orgresearchgate.net Furthermore, X-ray analysis would illuminate the intermolecular interactions that govern the crystal packing. Given the presence of the carboxylic acid and the secondary amine, strong intermolecular hydrogen bonding is expected. Specifically, N-H···O and O-H···N hydrogen bonds would likely link adjacent molecules into extended networks, significantly influencing the material's physical properties. acs.orgresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including both Fourier-transform infrared (FT-IR) and Raman techniques, is excellent for identifying the functional groups present in the molecule.

FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by a very broad absorption band for the O-H stretch of the hydrogen-bonded carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹. orgchemboulder.comopenstax.org Superimposed on this will be the sharper C-H stretching absorptions of the aromatic and aliphatic groups around 2800-3000 cm⁻¹. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid would appear between 1690 and 1760 cm⁻¹. orgchemboulder.comtutorchase.com The spectrum would also feature C-N stretching vibrations for the tertiary and secondary amines in the 1020-1335 cm⁻¹ region and N-H bending and wagging vibrations for the secondary amine. orgchemboulder.comspectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The C=N stretch of a diazepine ring, if any imine character is present, typically shows a strong line near 1610 cm⁻¹. researchgate.net Aromatic ring vibrations from the benzyl group would also be prominent. Raman is often less sensitive to the highly polar O-H and C=O bonds but can provide clear fingerprints in other regions of the spectrum, making it a valuable confirmatory tool. rsc.org

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected FT-IR Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1690 - 1760 | Strong |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic Chains | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic Ring | C=C Bending | 1450 - 1600 | Medium-Weak |

| Secondary Amine | N-H Stretch | 3300 - 3350 | Weak-Medium |

| Aliphatic Amines | C-N Stretch | 1020 - 1250 | Medium-Weak |

Chiroptical Methods for Enantiomeric Purity and Absolute Configuration Determination (e.g., Circular Dichroism studies)

The presence of a stereocenter at the C6 position means that this compound is a chiral molecule, existing as two enantiomers. Chiroptical methods, particularly circular dichroism (CD) spectroscopy, are essential for determining the enantiomeric purity and assigning the absolute configuration (R or S) of a given sample.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Each enantiomer will produce a CD spectrum that is a mirror image of the other. The electronic transitions associated with the aromatic chromophore of the benzyl group and the n→π* transition of the carbonyl group are expected to be CD-active. By comparing the experimentally measured CD spectrum to spectra predicted by quantum chemical calculations for both the R and S configurations, the absolute configuration of the synthesized compound can be definitively assigned. Studies on similar N-benzyl protected amino acids have shown that the sign of the Cotton effect can be correlated with the absolute configuration at the alpha-carbon. rsc.org

Exploration of Molecular Recognition and Interactions of 1,4 Diazepane Carboxylic Acid Scaffolds

Design Principles for 1,4-Diazepane-Based Chemical Probes and Ligands

The design of chemical probes and ligands based on the 1,4-diazepane scaffold is guided by several key principles that leverage its unique structural and chemical properties. The semi-rigid, seven-membered ring allows for the spatial projection of substituents in precise vectors, which is crucial for interacting with the topographically complex binding sites of proteins. nih.gov

Key Design Strategies:

Scaffold Rigidity and Flexibility: The 1,4-diazepane ring possesses a balance of conformational rigidity and flexibility. This allows it to adopt various low-energy conformations, such as chair, boat, and twist-boat forms, enabling it to adapt to the shape of a target's binding pocket. nih.govlookchem.com Constraining this flexibility through targeted chemical modifications can pre-organize the ligand into a bioactive conformation, reducing the entropic penalty upon binding. lookchem.comnih.gov

Vectorial Display of Functional Groups: The nitrogen atoms at the 1- and 4-positions, along with other positions on the ring, serve as anchor points for introducing diverse functional groups. In 1-Benzyl-1,4-diazepane-6-carboxylic acid, the N1-benzyl group can engage in hydrophobic and π-stacking interactions, while the C6-carboxylic acid can act as a hydrogen bond donor and acceptor or form salt bridges. nih.govopenpharmaceuticalsciencesjournal.com

Privileged Structure Concept: The 1,4-diazepane moiety is a core component of numerous biologically active compounds, indicating its inherent ability to interact with various protein families. jocpr.comnih.gov This history of biological relevance makes it an attractive starting point for designing new ligands, as it is more likely to have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Bioisosteric Replacement and Analogue Synthesis: A common design principle involves creating a library of analogues where substituents are systematically varied. For example, modifying the benzyl (B1604629) group with different aromatic or aliphatic moieties, or altering the position of the carboxylic acid, can fine-tune binding affinity and selectivity. nih.govnih.gov This approach was utilized in the development of 1,4-diazepane derivatives as orexin (B13118510) receptor antagonists and amyloid-beta aggregation inhibitors. nih.govuwaterloo.ca

Mechanistic Understanding of Non-Covalent Interactions Driving Recognition

The binding of a 1,4-diazepane-based ligand to its biological target is a dynamic process governed by a symphony of non-covalent interactions. The specific nature and geometry of these interactions determine the affinity and specificity of the recognition event.

Hydrogen Bonding: The nitrogen atoms within the diazepane ring can act as hydrogen bond acceptors, while the carboxylic acid group in this compound is a potent hydrogen bond donor and acceptor. These interactions are highly directional and play a critical role in orienting the ligand within the binding site. For instance, in models of GABAA receptor binding, the carboxyl oxygen of diazepam-like structures forms hydrogen bonds with key amino acid residues like threonine. nih.govresearchgate.net

π-Stacking and Aromatic Interactions: The benzyl group is a key feature for engaging in π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a protein's binding pocket. researchgate.net Studies on N,N-disubstituted-1,4-diazepane orexin receptor antagonists have shown that an intramolecular π-stacking interaction between aromatic substituents can pre-organize the molecule into a "U-shaped" bioactive conformation. nih.govlookchem.com

Molecular docking and dynamics simulations are powerful tools used to visualize and quantify these interactions, providing a detailed mechanistic understanding of how ligands like this compound recognize and bind to their targets. nih.govnih.gov

Ligand-Target Binding Studies in Model Systems

To validate design principles and understand molecular recognition, 1,4-diazepane derivatives are frequently evaluated in non-clinical, model biological systems. These studies provide quantitative data on binding affinity and specificity.

Enzyme Binding Assays: The inhibitory activity of 1,4-diazepane derivatives against specific enzymes is a common method of study. For example, novel diazepanes have been designed as inhibitors of Factor Xa, a serine protease in the coagulation cascade. nih.gov In these assays, the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50) is measured. One such derivative, YM-96765, demonstrated potent Factor Xa inhibition with an IC50 value of 6.8 nM. nih.gov

Receptor Binding Assays: These assays quantify the affinity of a ligand for a specific receptor. Radioligand binding assays are often used, where a radiolabeled ligand competes with the test compound for binding to the receptor. The affinity is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). For example, a series of 1,4-diazepane-based compounds were evaluated for their affinity to sigma receptors (σR), with the most potent derivatives showing Ki values in the low nanomolar range. nih.govnih.gov

Protein-Ligand Interaction Studies: Techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can directly measure the thermodynamics and kinetics of binding, providing a complete picture of the interaction. While specific ITC or SPR data for this compound is not readily available in the public domain, studies on related 1,4-diazepane-2-ones as antagonists of the LFA-1/ICAM-1 interaction have identified compounds with high affinity, demonstrating the utility of the scaffold. doi.org

The following table summarizes binding data for representative 1,4-diazepane derivatives in various model systems.

| Derivative Class | Target | Assay Type | Key Finding |

| Phenyl-substituted diazepanes | Factor Xa | Enzyme Inhibition | Potent inhibition with IC50 = 6.8 nM for compound 13 (YM-96765) nih.gov |

| Benzofurane-substituted diazepanes | Sigma-1 Receptor (σ1R) | Radioligand Binding | High affinity with low nanomolar Ki values nih.govnih.gov |

| Diazepane-2-ones | LFA-1/ICAM-1 Interaction | Cellular Adhesion Assay | High-affinity antagonism with IC50 values as low as 70 nM doi.org |

| N,N-disubstituted diazepanes | Orexin Receptors (OX1R/OX2R) | Receptor Binding | Development of potent dual antagonists nih.govnih.gov |

Structure-Recognition Relationship Analysis for Diazepane Derivatives

Structure-Recognition Relationship (SRR) analysis, analogous to Structure-Activity Relationship (SAR) studies, aims to understand how specific structural modifications to the 1,4-diazepane scaffold influence its molecular recognition properties.

Systematic modification of the 1,4-diazepane core has yielded crucial insights:

Substituents on Nitrogen: The nature of the substituents on the N1 and N4 atoms is critical. In the context of orexin receptor antagonists, bulky aromatic groups on both nitrogens were found to be essential for high affinity. nih.gov This is partly due to the ability of these groups to engage in favorable π-stacking interactions, both with each other and with the receptor. lookchem.com

Ring Substitution: Altering substituents on the carbon atoms of the diazepane ring can modulate both affinity and selectivity. For instance, in a series of sigma receptor ligands, introducing a methyl group at the 2-position and a substituted benzyl group at the 1-position resulted in the highest affinity. researchgate.net

Fused Ring Systems: Fusing other rings to the diazepane core, creating benzodiazepines, significantly alters the conformational landscape and recognition profile. chemisgroup.us Even within benzodiazepines, minor changes, such as the position of a chloro or nitro group on the fused benzene (B151609) ring, can dramatically impact potency and the specific biological effect. researchgate.net

Carboxylic Acid Placement: While not extensively documented for the specific title compound, in general, the position and orientation of a charged group like a carboxylic acid are paramount. It dictates the potential for forming crucial salt bridges or hydrogen bonds, often acting as a primary anchor point for the ligand within the binding site.

A study on 1,4-diazepane derivatives as 5-HT6 antagonists highlighted that a positively charged basic nitrogen was essential for receptor binding, and an N-ethyl group was preferred over an N-phenyl group for potency. openpharmaceuticalsciencesjournal.com Similarly, for novel PET probes targeting the orexin 1 receptor, the specific substitutions on the diazepane scaffold were shown to directly correlate with binding affinity and pharmacokinetic properties. nih.govresearchgate.net

Investigation of Conformational Flexibility and its Impact on Molecular Recognition

The seven-membered 1,4-diazepane ring is inherently flexible and can exist as a mixture of rapidly interconverting conformational enantiomers in solution. researchgate.net This conformational dynamism is a double-edged sword: it allows the molecule to adapt to various binding sites, but it also carries an entropic cost upon binding, as the molecule must adopt a single, specific conformation.

Dominant Conformations: Through NMR spectroscopy, X-ray crystallography, and computational modeling, researchers have identified the preferred conformations of 1,4-diazepane derivatives. While chair and twist-chair forms are common, studies on N,N-disubstituted orexin antagonists revealed a surprising preference for a twist-boat conformation. nih.govlookchem.com

Bioactive Conformation: The conformation that a ligand adopts when bound to its target is known as the bioactive conformation. A key finding was that the low-energy twist-boat conformation, stabilized by intramolecular π-stacking, closely mimics the bioactive conformation required for binding to the orexin receptor. nih.govlookchem.com This pre-organization reduces the conformational entropy that must be overcome for binding, contributing to higher affinity.

Impact of Substituents: The energy barrier to ring inversion and the equilibrium between different conformers are highly dependent on the substituents. For example, the nature of the N1 substituent in 1,4-benzodiazepin-2-ones has a significant effect on the ring-inversion barrier. acs.org Large substituents can sterically hinder the inversion process or stabilize one conformation over another.

Conformational Restriction as a Design Strategy: Understanding the bioactive conformation allows for the rational design of more rigid analogues. By "locking" the diazepane ring into its bioactive shape using chemical bridges or other constraints, it is possible to create ligands with enhanced potency and selectivity. nih.gov This strategy is based on the principle that the binding energy of a pre-organized ligand will be higher than that of a flexible ligand that must "pay" an energetic penalty to adopt the correct binding pose.

The interplay between the inherent flexibility of the 1,4-diazepane ring and the stabilizing forces of non-covalent interactions ultimately dictates how these molecules recognize and interact with their biological targets.

Mechanistic Reactivity and Transformation Chemistry of 1 Benzyl 1,4 Diazepane 6 Carboxylic Acid

Ring-Opening and Ring-Contraction/Expansion Reactions of the Diazepane Core

The diazepane ring, being a seven-membered heterocycle, possesses inherent ring strain that can be exploited in various chemical transformations. While specific studies on 1-Benzyl-1,4-diazepane-6-carboxylic acid are not extensively documented, the reactivity of similar cyclic systems suggests several potential pathways for altering the core structure.

Ring-Opening Reactions: The diazepane ring can be susceptible to cleavage under specific conditions. Owing to the relatively high ring strain, certain reagents can induce ring-opening. mdpi.com For instance, reductive cleavage of the C-N bonds could be achieved using strong reducing agents, although this would likely be a non-selective process. Oxidative cleavage is another possibility, potentially targeting the carbon atoms adjacent to the nitrogen atoms.

Ring-Contraction Reactions: Ring contractions are valuable synthetic tools for generating smaller, often more strained, ring systems from larger ones. etsu.edu Several classical organic reactions could theoretically be applied to derivatives of the diazepane core to achieve this.

Favorskii Rearrangement: If an α-halo ketone derivative of the diazepane ring could be synthesized, treatment with a base could initiate a Favorskii rearrangement, leading to a contracted six-membered piperazine (B1678402) ring with a carboxylic acid side chain. etsu.eduharvard.edu

Wolff Rearrangement: Conversion of the carboxylic acid to an α-diazoketone, followed by photochemical or thermal induction, could trigger a Wolff rearrangement, resulting in a ring-contracted product. wikipedia.org

Ring-Expansion Reactions: Conversely, ring expansion reactions could be employed to synthesize larger heterocyclic systems. wikipedia.org

Tiffeneau–Demjanov Rearrangement: This reaction involves the treatment of a cyclic amino alcohol with nitrous acid. If the carboxylic acid of the parent compound were reduced to an alcohol and the adjacent nitrogen temporarily protected, a derivative suitable for this rearrangement could be formed, potentially leading to an eight-membered diazocane ring system. wikipedia.org

Beckmann Rearrangement: Conversion of a cyclic ketone derivative of the diazepane core to its corresponding oxime, followed by acid-catalyzed rearrangement, could insert a nitrogen atom into the ring, yielding an expanded eight-membered ring. etsu.edu

These transformations, while synthetically plausible, would require careful selection of reagents and reaction conditions to manage the reactivity of the multiple functional groups present in the molecule.

Advanced Carboxylic Acid Functional Group Transformations (e.g., Curtius rearrangement)

The carboxylic acid moiety at the 6-position is a versatile handle for a wide array of functional group interconversions. researchgate.net Beyond standard transformations like esterification, amidation, or reduction to an alcohol, more advanced rearrangements can be employed to generate diverse structures.

The Curtius rearrangement is a prime example, providing a pathway to convert a carboxylic acid into a primary amine with the loss of one carbon atom. researchgate.net The reaction proceeds by converting the carboxylic acid into an acyl azide (B81097), typically via an acid chloride or mixed anhydride (B1165640) intermediate. Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas (N₂) to form an isocyanate intermediate. Subsequent hydrolysis of the isocyanate yields the corresponding amine.

Table 1: Potential Carboxylic Acid Transformations

| Transformation | Reagents | Intermediate | Product |

| Esterification | Alcohol (R'-OH), Acid Catalyst | - | Ester |

| Amidation | Amine (R'-NH₂), Coupling Agent | - | Amide |

| Reduction | LiAlH₄ or BH₃ | - | Primary Alcohol |

| Curtius Rearrangement | DPPA, heat; then H₂O | Acyl azide, Isocyanate | Amine |

| Arndt–Eistert Synthesis | SOCl₂, CH₂N₂; then Ag₂O, H₂O | α-Diazoketone, Ketene | Homologated Acid |

Electrophilic and Nucleophilic Substitution Reactions on the Benzyl (B1604629) Moiety

The benzyl group offers two main sites for substitution reactions: the aromatic ring and the benzylic carbon.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring of the benzyl moiety can undergo electrophilic aromatic substitution. libretexts.org The N-benzyl substituent, being an alkyl group attached to nitrogen, influences the position of substitution. Under neutral or basic conditions, the substituent acts as a weakly activating, ortho-, para-director. However, under the strongly acidic conditions often required for EAS (e.g., mixed nitric and sulfuric acid for nitration), the diazepane nitrogen atoms can be protonated. libretexts.org This protonation would transform the substituent into a strongly deactivating, meta-directing group due to the resulting positive charge. youtube.com

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Expected Product Orientation (Conditions) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | meta- (acidic) |

| Halogenation | Br₂, FeBr₃ | Br⁺ | ortho-, para- (neutral); meta- (acidic) |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | ortho-, para- (neutral); meta- (acidic) |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | R-CO⁺ | ortho-, para- (neutral); meta- (acidic) |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | meta- (acidic) |

Nucleophilic Substitution: The benzylic carbon (the CH₂ group attached to both the nitrogen and the phenyl ring) is susceptible to nucleophilic substitution. khanacademy.org This reaction would involve the cleavage of the benzyl group from the diazepane nitrogen. Due to the stability of the resulting benzyl carbocation through resonance with the aromatic ring, this substitution would likely proceed via an Sₙ1 mechanism. khanacademy.org This de-benzylation is a common strategy in synthetic chemistry for removing a benzyl protecting group.

Investigating Reactivity Towards Various Dipolarophiles and Electrophiles

Reactivity with Electrophiles: The two secondary amine-like nitrogen atoms within the diazepane ring are nucleophilic centers. They can readily react with various electrophiles.

Alkylation: Reaction with alkyl halides can introduce additional substituents onto the nitrogen atoms.

Acylation: Reaction with acyl chlorides or anhydrides will form amides.

Reaction with Aldehydes/Ketones: Condensation with carbonyl compounds can lead to the formation of aminals or Schiff bases, depending on the reaction conditions and the specific nitrogen atom involved. nih.gov

Studies on related 2,3-dihydro-1,4-diazepine systems have shown that the C6 position can be particularly reactive towards electrophiles like bromine, suggesting that the carbon skeleton itself possesses sites of reactivity. rsc.org

Reactivity with Dipolarophiles: The 1-Benzyl-1,4-diazepane core can potentially serve as a precursor to a 1,3-dipole for use in cycloaddition reactions. For example, oxidation or deprotonation could lead to the formation of an azomethine ylide. This transient dipole could then react with various dipolarophiles (e.g., alkenes, alkynes) in a [3+2] cycloaddition to construct more complex, polycyclic heterocyclic systems. The outcome of such reactions can be highly dependent on the specific electrophile or dipolarophile used. nih.gov

Application of Transition Metal-Catalyzed Transformations for Derivatization

Transition metal catalysis provides powerful tools for the derivatization of organic molecules, and these methods could be applied to this compound for advanced modifications. nih.gov

Cross-Coupling Reactions: To utilize powerful C-C bond-forming reactions like the Suzuki-Miyaura or Heck couplings, the benzyl group would first need to be functionalized with a halide (e.g., bromine or iodine) via electrophilic aromatic substitution (as described in section 6.3). mdpi.com The resulting aryl halide derivative could then be coupled with a variety of partners.

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst would form a new C-C bond, allowing for the synthesis of biaryl structures. mdpi.com

Heck Reaction: Palladium-catalyzed coupling with an alkene would introduce a vinyl substituent onto the aromatic ring. mdpi.com

C-H Activation: More modern approaches could bypass the need for pre-functionalization by using direct C-H activation. A transition metal catalyst (e.g., palladium, rhodium, or iridium) could selectively activate a C-H bond on the aromatic ring, allowing for direct coupling with another reaction partner. This strategy offers a more atom-economical route to derivatization.

The nitrogen atoms of the diazepane ring can also play a role in these transformations, acting as directing groups or ligands for the metal catalyst, potentially influencing the regioselectivity of the C-H activation or coupling reaction. nih.gov

Table 3: Potential Transition Metal-Catalyzed Derivatizations

| Reaction Type | Precursor Requirement | Catalyst (Example) | Potential New Functional Group |

| Suzuki-Miyaura Coupling | Halogenated Benzyl Group | Pd(PPh₃)₄ | Aryl, Vinyl |

| Heck Reaction | Halogenated Benzyl Group | Pd(OAc)₂ | Alkene |

| Buchwald-Hartwig Amination | Halogenated Benzyl Group | Pd₂(dba)₃ | Amine |

| Direct C-H Arylation | None | Pd(OAc)₂ | Aryl |

Emerging Research Directions and Methodological Advancements in Diazepane Chemistry

Development of Novel and Sustainable Synthetic Methodologies for 1,4-Diazepanes

The construction of the 1,4-diazepane core has been the focus of significant synthetic innovation, moving beyond traditional methods toward more efficient, atom-economical, and environmentally benign processes. Modern strategies increasingly emphasize the use of multi-component reactions (MCRs), novel catalytic systems, and green chemistry principles.

One prominent approach involves Multi-Component Reactions (MCRs) , which allow for the assembly of complex molecules from three or more starting materials in a single step. The Ugi four-component reaction (Ugi-4CR), for example, has been adapted to create 1,4-diazepine scaffolds through a sequence of reaction, deprotection, and cyclization, offering rapid access to diverse derivatives. nih.gov Another innovative strategy is the use of domino processes , such as aza-Nazarov cyclizations, which can be performed with simple starting materials like 1,2-diamines and can often proceed under solvent-free conditions, enhancing their sustainability. acs.orgresearchgate.net

Catalysis plays a pivotal role in the modern synthesis of diazepanes. Researchers have developed green protocols using catalysts like oxalic acid in water, which facilitates three-component reactions to yield diazepine (B8756704) analogues in high yields. researchgate.netresearchgate.net Furthermore, advanced catalytic systems are overcoming previous challenges. For instance, (pyridyl)phosphine-ligated ruthenium(II) catalysts have been successfully employed in "hydrogen borrowing" catalysis to couple diamines and diols, a method that is both environmentally friendly and effective for producing diazepanes, even with chelating diamines that can poison other catalysts. organic-chemistry.org Heteropolyacids have also proven to be superior catalysts for synthesizing 1,4-diazepine derivatives, offering high yields and short reaction times. nih.gov

These modern methodologies represent a significant leap forward, providing chemists with powerful tools to construct the 1,4-diazepane scaffold with greater efficiency and environmental responsibility.

Table 1: Comparison of Modern Synthetic Methodologies for 1,4-Diazepanes

| Methodology | Key Features | Advantages | Source(s) |

| Multi-Component Reactions (e.g., Ugi) | Single-step convergence of multiple starting materials. | High efficiency, atom economy, rapid library generation. | nih.gov |

| Domino (Cascade) Reactions | Sequential transformations without isolating intermediates. | Step-economy, reduced waste, potential for solvent-free conditions. | acs.orgresearchgate.net |

| Green Catalysis (e.g., Oxalic Acid) | Use of non-toxic catalysts and environmentally benign solvents like water. | Sustainability, safety, cost-effectiveness. | researchgate.netresearchgate.net |

| Hydrogen Borrowing Catalysis (Ru-based) | Catalytic coupling of amines and alcohols with water as the only byproduct. | High atom economy, green process, overcomes catalyst poisoning issues. | organic-chemistry.org |

| Heteropolyacid Catalysis | Utilizes strong Brønsted acidity for efficient cyclization reactions. | High yields, short reaction times, effective for diverse substrates. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Diazepane Compound Design and Synthesis Prediction

Compound Design: Generative AI models can now design novel molecular structures that are optimized for specific biological targets. youtube.com These algorithms can navigate the vastness of chemical space to propose new diazepane derivatives with potentially superior properties, such as enhanced binding affinity or improved pharmacokinetic profiles. nih.gov By learning from large datasets of known bioactive molecules, these AI tools can identify key structural features required for activity and incorporate them into new diazepane-based designs. nih.gov

The integration of AI promises to accelerate the discovery-synthesis cycle. An AI can design a novel diazepane derivative, predict its properties, and propose a viable synthetic route, streamlining a process that traditionally relies heavily on expert intuition and extensive trial-and-error. mdpi.com

Advanced Characterization Techniques for Complex Diazepane Conformations

The seven-membered 1,4-diazepane ring is conformationally flexible, capable of adopting several low-energy shapes, most commonly twist-boat and pseudo-chair conformations. nih.govmdpi.com Understanding the precise three-dimensional structure and conformational dynamics is crucial, as it dictates how these molecules interact with biological targets. lookchem.com Advanced analytical techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR is a cornerstone for studying diazepane conformations in solution. One-dimensional (1H and 13C) NMR provides initial structural information, while advanced two-dimensional (2D) techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) reveal through-bond and through-space correlations between atoms, respectively. researchgate.netresearchgate.net These NOE correlations are particularly powerful for deducing the spatial proximity of different parts of the molecule, helping to define its preferred 3D shape in solution. lookchem.com

Computational modeling is often used in conjunction with these experimental techniques to calculate the relative energies of different possible conformations and to better understand the conformational landscape of the diazepane ring. nih.gov

Table 2: Advanced Techniques for Diazepane Characterization

| Technique | Information Provided | Application to 1,4-Diazepanes | Source(s) |

| 2D NMR Spectroscopy (COSY, NOESY) | Connectivity and spatial proximity of atoms in solution. | Elucidates the dominant solution-phase conformation (e.g., twist-boat vs. chair) and intramolecular interactions. | nih.govlookchem.comresearchgate.net |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, and angles in the solid state. | Provides definitive proof of conformation (e.g., twist-boat) and packing in the crystal lattice. | nih.govmdpi.comresearchgate.net |

| Molecular Modeling | Calculation of relative energies of different conformations. | Complements experimental data to map the conformational energy landscape and identify low-energy structures. | nih.govlookchem.com |

Future Prospects for Diazepane Carboxylic Acid Scaffolds as Tools in Chemical Biology Research

The 1,4-diazepane scaffold is considered a "privileged structure" because its derivatives have been shown to bind to a wide range of biological targets, including enzymes and G-protein coupled receptors. nih.govnih.govresearchgate.net The presence of a carboxylic acid, as in 1-benzyl-1,4-diazepane-6-carboxylic acid, significantly enhances its utility as a tool for chemical biology research.

The carboxylic acid group serves as a versatile chemical handle. It can be readily converted into amides, esters, or other functional groups, allowing for the straightforward attachment of fluorescent tags, biotin (B1667282) labels for affinity purification, or photoreactive groups for target identification studies. This functional versatility is essential for creating chemical probes —molecules designed to study biological systems.

Furthermore, the diazepane carboxylic acid scaffold is an excellent starting point for generating libraries of diverse compounds for drug discovery screening. rsc.org The rigid, three-dimensional nature of the diazepane core provides a stable framework upon which various substituents can be appended, allowing medicinal chemists to explore the chemical space around a biological target systematically. nih.gov This approach has been successfully used to develop potent and selective inhibitors for targets such as orexin (B13118510) receptors (involved in sleep regulation) and bromodomains (implicated in cancer and inflammation). nih.govnih.gov

The future of diazepane carboxylic acid scaffolds in chemical biology is bright. They are poised to be used for:

Developing novel peptidomimetics: The constrained diazepine ring can mimic the turns and loops of peptides, potentially leading to more stable and cell-permeable modulators of protein-protein interactions.

Creating highly selective chemical probes: By fine-tuning the substituents on the scaffold, researchers can develop molecules that interact with a single desired protein target, enabling precise interrogation of its biological function.

Fragment-based drug discovery: The core scaffold can serve as a starting fragment that, once identified as a weak binder to a target, can be elaborated using the carboxylic acid handle to achieve high-affinity and selective ligands.

Q & A

Basic Research: How can I optimize the synthesis of 1-Benzyl-1,4-diazepane-6-carboxylic acid to minimize side products?

Methodological Answer:

To optimize synthesis, employ factorial design (e.g., 2^k factorial experiments) to systematically evaluate variables like reaction temperature, solvent polarity, and catalyst loading. Use HPLC or GC-MS to quantify intermediates and byproducts . For diazepane derivatives, prioritize solvents with low nucleophilicity (e.g., THF) to reduce unintended alkylation. Reference CRDC subclass RDF2050112 for reactor design principles, such as continuous flow systems to enhance mixing and heat transfer, which can suppress side reactions .

Advanced Research: What computational methods are suitable for predicting the reactivity of this compound in novel catalytic systems?

Methodological Answer:

Use density functional theory (DFT) to model reaction pathways, focusing on the compound’s steric and electronic properties. Pair this with molecular dynamics simulations to assess solvent effects and transition states. Software like Gaussian or ORCA can predict regioselectivity in benzyl-substituted diazepanes. Validate simulations with experimental kinetic data (e.g., Arrhenius plots) . Additionally, leverage MIPVU-based linguistic analysis to cross-reference computational findings with existing literature, ensuring alignment with theoretical frameworks .

Basic Research: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

Adhere to OSHA-compliant PPE (gloves, goggles, lab coat) due to uncharacterized toxicological risks (similar to Benzyl 4-aminopiperidine-1-carboxylate) . For spills, use inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion. Implement fume hoods during synthesis and storage. Follow Chemical Hygiene Plan guidelines for advanced labs (courses >698), including pre-lab safety exams and emergency eyewash protocols .

Advanced Research: How can I resolve contradictory data on the compound’s stability under varying pH conditions?

Methodological Answer:

Design a reproducibility matrix testing stability across pH 2–12 using buffered solutions. Employ LC-MS/MS to track degradation products (e.g., benzyl cleavage or diazepane ring opening). Cross-validate with Arrhenius accelerated aging studies to model shelf-life discrepancies. For statistical rigor, apply ANOVA to distinguish experimental noise from true pH-dependent instability, referencing APA standards for data reporting . If contradictions persist, conduct heterogeneous reaction analysis (CRDC subclass RDF2050104) to assess interfacial effects in multiphase systems .

Basic Research: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

Use NMR (¹H/¹³C) to confirm regiochemistry of the benzyl and carboxylate groups. For purity, combine HPLC with UV-Vis detection (λ = 254 nm) and mass spectrometry (ESI+ mode). Compare retention times with structurally analogous compounds (e.g., benzoic acid derivatives ). For crystallinity, perform PXRD , and validate thermal stability via TGA-DSC .

Advanced Research: How can I design experiments to explore the compound’s potential as a chiral ligand in asymmetric catalysis?

Methodological Answer:

Adopt a quasi-experimental design with control groups (e.g., traditional ligands like BINAP vs. the diazepane derivative). Use enantiomeric excess (ee) as the dependent variable, measured via chiral HPLC. Apply DoE (Design of Experiments) to optimize metal-ligand ratios and solvent polarity. For mechanistic insights, integrate in-situ IR spectroscopy to monitor coordination geometry during catalysis . Reference CRDC subclass RDF2050108 for process simulation to scale reactions while maintaining stereoselectivity .

Advanced Research: What strategies mitigate data bias in studies comparing this compound with its structural analogs?

Methodological Answer:

Implement double-blind experimental protocols where sample labels are anonymized. Use cluster randomization to allocate analogs to test groups, reducing selection bias. Apply meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate data from disparate studies, weighting results by sample size and methodological rigor . For computational comparisons, ensure SMILES standardization and force-field consistency to avoid algorithmic bias .

Basic Research: How do I validate the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

Use Michaelis-Menten kinetics to measure inhibition constants (Kᵢ) against target enzymes (e.g., proteases or kinases). Include positive controls (e.g., benzophenone derivatives ) and negative controls (DMSO-only wells). For dose-response curves, apply 4-parameter logistic regression to calculate IC₅₀ values. Validate specificity via counter-screening against unrelated enzymes (e.g., esterases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.